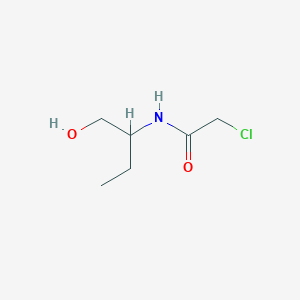![molecular formula C11H17NO2 B8569290 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom. The compound’s structure includes an ethyl group, a dioxane ring, and a carbonitrile group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 1,4-dioxaspiro[4.5]decane with ethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or thiols replace the nitrile group, forming amides or thioamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, thioamides
Scientific Research Applications
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but lacks the ethyl and carbonitrile groups, making it less versatile in certain chemical reactions.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but contains a carboxylate group instead of a carbonitrile group, leading to different reactivity and applications.
Uniqueness
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile stands out due to its unique combination of functional groups, which provides a wide range of reactivity and potential applications. The presence of both the ethyl and carbonitrile groups allows for diverse chemical modifications and the development of novel compounds with specific properties.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
8-ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C11H17NO2/c1-2-10(9-12)3-5-11(6-4-10)13-7-8-14-11/h2-8H2,1H3 |
InChI Key |
RMBNDEGNGDCSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2(CC1)OCCO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)




![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)
![3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)

